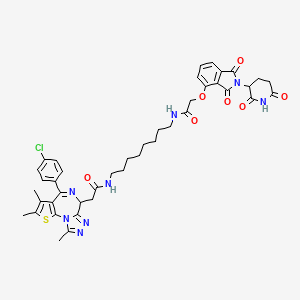![molecular formula C40H56O4P2 B12505359 (R)-6,6'-Bis(dicyclohexylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B12505359.png)
(R)-6,6'-Bis(dicyclohexylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine is an organophosphorus compound commonly used as a ligand in coordination chemistry. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine typically involves the reaction of dicyclohexylphosphine with a suitable precursor under controlled conditions. One common method includes the use of a Grignard reagent to introduce the phosphine groups, followed by cyclization to form the dioxine structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from its oxide.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. These reactions typically occur under mild to moderate conditions, often in the presence of a solvent like tetrahydrofuran (THF) or dichloromethane .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various metal complexes when used as a ligand in coordination chemistry .
Wissenschaftliche Forschungsanwendungen
®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which ®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form stable complexes, which can then participate in various catalytic cycles. The molecular targets include metal centers in enzymes and synthetic catalysts, where it facilitates electron transfer and stabilizes reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(dicyclohexylphosphino)butane: Another diphosphine ligand with similar coordination properties.
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: A related compound used in similar catalytic applications.
Uniqueness
®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine is unique due to its specific dioxine backbone, which provides distinct steric and electronic properties. This uniqueness allows it to form more stable and selective complexes with certain metal centers, enhancing its effectiveness in catalytic processes .
Eigenschaften
Molekularformel |
C40H56O4P2 |
|---|---|
Molekulargewicht |
662.8 g/mol |
IUPAC-Name |
dicyclohexyl-[5-(6-dicyclohexylphosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]phosphane |
InChI |
InChI=1S/C40H56O4P2/c1-5-13-29(14-6-1)45(30-15-7-2-8-16-30)35-23-21-33-39(43-27-25-41-33)37(35)38-36(24-22-34-40(38)44-28-26-42-34)46(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h21-24,29-32H,1-20,25-28H2 |
InChI-Schlüssel |
DZZSJAICIDUEHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=C(C=C3)OCCO4)C5=C(C=CC6=C5OCCO6)P(C7CCCCC7)C8CCCCC8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)






![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)


![Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate](/img/structure/B12505362.png)
